1-(Cyclohex-1-en-1-yl)ethan-1-amine
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Overview
Description
1-Cyclohexen-1-ylethylamine, also known as 2-(1-cyclohexenyl)ethylamine, is an organic compound with the molecular formula C₈H₁₅N and a molecular weight of 125.21 g/mol It is a primary amine with a cyclohexene ring attached to an ethylamine group
Preparation Methods
The synthesis of 1-Cyclohexen-1-ylethylamine can be achieved through several methods. One common synthetic route involves the reaction of 1-cyclohexene-1-acetonitrile with hydrogen bromide to form 1-bromocyclohexane acetonitrile. This intermediate is then subjected to hydrogenation in the presence of a catalyst to produce 1-bromocyclohexane ethylamine. Finally, the 1-bromocyclohexane ethylamine is treated with sodium hydroxide to yield 1-Cyclohexen-1-ylethylamine . This method is advantageous due to its simplicity and cost-effectiveness, making it suitable for industrial production.
Chemical Reactions Analysis
1-Cyclohexen-1-ylethylamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form saturated amines.
Substitution: The amine group can participate in nucleophilic substitution reactions.
Addition: The double bond in the cyclohexene ring allows for addition reactions, such as hydrogenation.
Common reagents used in these reactions include hydrogen bromide, sodium hydroxide, and various catalysts. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-Cyclohexen-1-ylethylamine has several applications in scientific research:
Biology: The compound’s unique structure makes it a valuable intermediate in the synthesis of various biologically active molecules.
Industry: Its applications extend to the production of polymers and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1-Cyclohexen-1-ylethylamine involves its interaction with molecular targets through its amine group. The compound can form hydrogen bonds and participate in nucleophilic substitution reactions, affecting various biochemical pathways. The specific pathways and targets depend on the context of its use, such as in pharmaceuticals or chemical synthesis .
Comparison with Similar Compounds
1-Cyclohexen-1-ylethylamine can be compared to other similar compounds, such as:
Cyclohexylamine: Lacks the double bond in the cyclohexene ring, making it less reactive in addition reactions.
2-Phenylethylamine: Contains a phenyl group instead of a cyclohexene ring, leading to different chemical properties and applications.
Cyclohexenylethylamine: Similar in structure but may have different substituents affecting its reactivity.
The uniqueness of 1-Cyclohexen-1-ylethylamine lies in its combination of a cyclohexene ring with an ethylamine group, providing a balance of reactivity and stability that is valuable in various applications.
Properties
IUPAC Name |
1-(cyclohexen-1-yl)ethanamine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15N/c1-7(9)8-5-3-2-4-6-8/h5,7H,2-4,6,9H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DYOAYILVQKBJOT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CCCCC1)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15N |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
125.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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